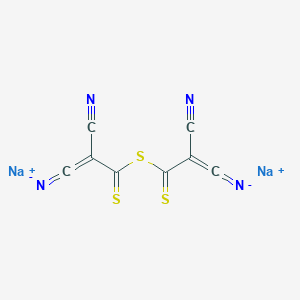
Disodium 2,2-dicyano-1-sulfidovinylsulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2,2-dicyano-1-sulfidovinylsulfide is a chemical compound with the molecular formula C4N2Na2S2. It is known for its unique structure, which includes two cyano groups and a sulfidovinyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2-dicyano-1-sulfidovinylsulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dicyano compound with a sulfidovinyl precursor in the presence of sodium ions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2,2-dicyano-1-sulfidovinylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The sulfidovinyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfidovinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disodium 2,2-dicyano-1-sulfidovinylsulfide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which disodium 2,2-dicyano-1-sulfidovinylsulfide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cyano groups can form strong interactions with active sites, while the sulfidovinyl moiety can undergo various chemical modifications. These interactions can modulate the activity of enzymes or alter protein structures, leading to changes in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
Uniqueness
Disodium 2,2-dicyano-1-sulfidovinylsulfide is unique due to its sulfidovinyl moiety, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be suitable.
Propiedades
Fórmula molecular |
C8N4Na2S3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
disodium;[3-(3-azanidylidene-2-cyanoprop-2-enethioyl)sulfanyl-2-cyano-3-sulfanylideneprop-1-enylidene]azanide |
InChI |
InChI=1S/C8N4S3.2Na/c9-1-5(2-10)7(13)15-8(14)6(3-11)4-12;;/q-2;2*+1 |
Clave InChI |
HYWLKIHMFJVWFA-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C#N)C(=S)SC(=S)C(=C=[N-])C#N)=[N-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


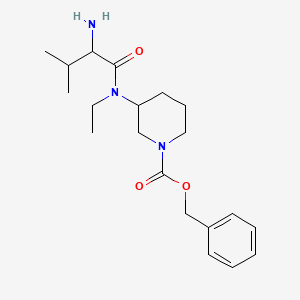
![3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylimino-iminoazanium](/img/structure/B14788890.png)
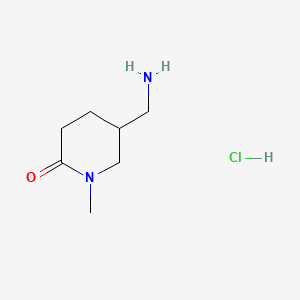
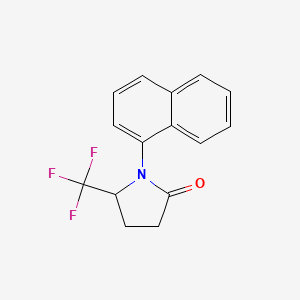
![1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B14788901.png)
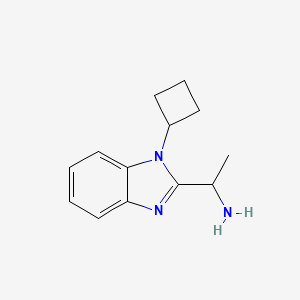
![methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate](/img/structure/B14788908.png)
![1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)](/img/structure/B14788933.png)

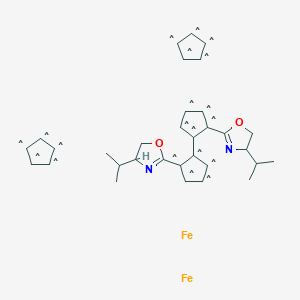
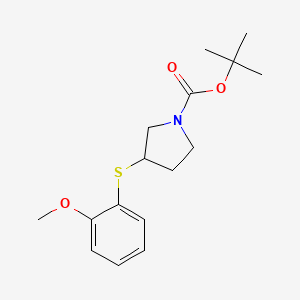
![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
